molecular formula C20H16F3N3O3 B12774266 (+-)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid CAS No. 102856-07-5

(+-)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid

Cat. No.: B12774266
CAS No.: 102856-07-5
M. Wt: 403.4 g/mol
InChI Key: PGAZCJOUPQNECH-UHFFFAOYSA-N
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Description

(±)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid typically involves multiple steps, including:

    Formation of the Quinolone Core: This step often involves the cyclization of an appropriate precursor to form the quinolone ring.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Pyrrolidinyl Group:

    Final Amination: The amino group is introduced, often through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrrolidinyl groups.

    Reduction: Reduction reactions can occur, especially at the quinolone core or the fluorinated phenyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the fluorine atoms or the carboxylic acid group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction could produce dihydroquinolones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antibacterial properties and potential use in treating infections.

    Medicine: Investigated for its efficacy against resistant bacterial strains.

    Industry: Potential use in developing new antibiotics or other pharmaceutical agents.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with broad-spectrum activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

(±)-7-(3-Amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-4-quinolone-3-carboxylic acid may offer unique advantages in terms of potency, spectrum of activity, or resistance profile compared to other quinolones.

Properties

CAS No.

102856-07-5

Molecular Formula

C20H16F3N3O3

Molecular Weight

403.4 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H16F3N3O3/c21-10-1-2-16(14(22)5-10)26-9-13(20(28)29)19(27)12-6-15(23)18(7-17(12)26)25-4-3-11(24)8-25/h1-2,5-7,9,11H,3-4,8,24H2,(H,28,29)

InChI Key

PGAZCJOUPQNECH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Origin of Product

United States

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